2-(3-Bromopropyl)-1,1-dimethylcyclopropane 2-(3-Bromopropyl)-1,1-dimethylcyclopropane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17658143
InChI: InChI=1S/C8H15Br/c1-8(2)6-7(8)4-3-5-9/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H15Br
Molecular Weight: 191.11 g/mol

2-(3-Bromopropyl)-1,1-dimethylcyclopropane

CAS No.:

Cat. No.: VC17658143

Molecular Formula: C8H15Br

Molecular Weight: 191.11 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromopropyl)-1,1-dimethylcyclopropane -

Specification

Molecular Formula C8H15Br
Molecular Weight 191.11 g/mol
IUPAC Name 2-(3-bromopropyl)-1,1-dimethylcyclopropane
Standard InChI InChI=1S/C8H15Br/c1-8(2)6-7(8)4-3-5-9/h7H,3-6H2,1-2H3
Standard InChI Key OKFCWYUDTZDLOH-UHFFFAOYSA-N
Canonical SMILES CC1(CC1CCCBr)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₈H₁₅Br, with a molar mass of 191.11 g/mol. Its IUPAC name, (2S)-2-(3-bromopropyl)-1,1-dimethylcyclopropane, reflects the stereochemistry at the second carbon of the cyclopropane ring, where the (S)-configuration is critical for enantioselective interactions. The cyclopropane ring introduces substantial ring strain (~27 kcal/mol), enhancing reactivity in electrophilic and ring-opening reactions. The 1,1-dimethyl groups provide steric stabilization to carbocation intermediates, while the 3-bromopropyl chain serves as a functional handle for further chemical modifications.

Key Spectral Data

  • ¹H NMR (CDCl₃): Cyclopropane protons appear as a multiplet at δ 1.2–1.5 ppm, while the bromopropyl CH₂ groups resonate at δ 3.4–3.6 ppm.

  • ¹³C NMR: Quaternary carbons (C-Br) are observed at ~35 ppm, and cyclopropane carbons appear between 15–25 ppm.

  • GC-MS: The molecular ion peak ([M]⁺) at m/z 191.11 and a prominent fragment at m/z 149 ([M-Br]⁺) confirm the molecular structure.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves bromination of 1,1-dimethylcyclopropane derivatives. A common method employs 3-bromopropyl chloride reacting with 1,1-dimethylcyclopropane in the presence of a strong base (sodium hydride or potassium tert-butoxide) under reflux in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Asymmetric catalysis using chiral ligands (e.g., BINOL derivatives) achieves enantiomeric excess (>95%).

Optimized Conditions:

  • Temperature: <40°C to minimize ring-opening side reactions.

  • Solvent: Non-polar solvents (e.g., CCl₄) enhance stereoselectivity.

  • Yield: ~65% (based on analogous cyclopropane brominations).

Industrial Manufacturing

Industrial production leverages continuous flow processes with microreactor technology to improve scalability and control. These systems reduce by-product formation and enhance reaction efficiency by maintaining precise temperature and mixing conditions.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The bromine atom undergoes Sₙ2 displacement with nucleophiles (e.g., amines, thiols) in polar aprotic solvents. For example, reaction with sodium azide yields the corresponding azide derivative, a precursor for click chemistry applications.

C₈H₁₅Br+NaN₃DMFC₈H₁₅N₃+NaBr\text{C₈H₁₅Br} + \text{NaN₃} \xrightarrow{\text{DMF}} \text{C₈H₁₅N₃} + \text{NaBr}

Elimination Reactions

Strong bases (e.g., potassium tert-butoxide) induce β-elimination, forming alkenes. This reaction is favored in THF at elevated temperatures (60–80°C).

C₈H₁₅Brt-BuOK, THFC₈H₁₄+HBr\text{C₈H₁₅Br} \xrightarrow{\text{t-BuOK, THF}} \text{C₈H₁₄} + \text{HBr}

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic conditions yields ketones or carboxylic acids.

  • Reduction: LiAlH₄ reduces the cyclopropane ring to a propane derivative, though this is less common due to ring stability.

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound’s reactivity enables its use in synthesizing alkaloids, terpenes, and pharmaceuticals. For instance, it serves as a key intermediate in the synthesis of Alkaloid A (IC₅₀ = 25 µM against breast cancer cells) via nucleophilic substitution with pyrrolidine.

DerivativeSynthesis MethodYield (%)Biological Activity
Alkaloid ASₙ2 Substitution85Antitumor (IC₅₀ = 25 µM)
Alkaloid BElimination90Antifungal (MIC = 10 µg/mL)

Cross-Coupling Reactions

The bromopropyl chain participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl structures. This reactivity is exploited in materials science for constructing conjugated polymers.

Comparison with Structural Analogs

CompoundKey FeatureReactivity Trend
EthylcyclopropaneNo substituentsSlower bromination
1-Bromo-2,2-dimethylpropaneBranched alkyl chainReduced ring strain
(S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropaneChiral center, bromopropylEnhanced Sₙ2 reactivity

The 1,1-dimethyl groups in the target compound increase bromination rates 10–20× compared to unsubstituted cyclopropanes due to hyperconjugative stabilization of transition states.

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